3-Chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine
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Description
The compound you mentioned is a complex organic molecule that contains a pyridine ring and a pyrazole ring, both of which are common structures in many pharmaceutical compounds. The trifluoromethyl groups attached to these rings can significantly alter the properties of the compound, including its reactivity, polarity, and bioavailability .
Chemical Reactions Analysis
Trifluoromethyl groups are known to undergo various types of reactions, including radical trifluoromethylation of carbon-centered radical intermediates . The specific reactions that this compound would undergo would depend on the conditions and the presence of other reactive species.Mechanism of Action
Future Directions
The use of trifluoromethyl groups in pharmaceuticals, agrochemicals, and materials is a topic of ongoing research . Future directions could include the development of new synthesis methods for trifluoromethylated compounds, as well as the exploration of their potential applications in various fields.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF6N3O2S/c17-13-5-11(16(21,22)23)7-24-14(13)9-6-25-26(8-9)29(27,28)12-3-1-2-10(4-12)15(18,19)20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEIXZFGUVRIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF6N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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